Superior Enzymatic Enantioselectivity of Ethyl Mandelate Compared to Methyl Mandelate in Hydrolytic Resolution
In a head-to-head comparison, the enantioselectivity (E-value) of Klebsiella oxytoca hydrolase for the hydrolytic resolution of (R,S)-ethyl mandelate was determined to be 56 at 45°C in a biphasic media of iso-octane and pH 7 buffer [1]. This E-value is significantly higher than the E-value of 29 reported for the same enzyme with (R,S)-methyl mandelate under similar reaction conditions [2].
| Evidence Dimension | Enantioselectivity (E-value) of K. oxytoca hydrolase |
|---|---|
| Target Compound Data | E = 56 |
| Comparator Or Baseline | Methyl mandelate: E = 29 |
| Quantified Difference | 1.93-fold higher enantioselectivity for ethyl mandelate |
| Conditions | Biphasic media (iso-octane/buffer), pH 7, 45°C |
Why This Matters
Higher E-value directly translates to higher optical purity of the product and more efficient use of catalyst, reducing downstream purification costs and material waste, making ethyl mandelate the superior substrate for this biocatalytic route.
- [1] Yadav, G. D., & Sajgure, A. D. (2005). Hydrolytic resolution of (R,S)-ethyl mandelate in biphasic media via Klebsiella oxytoca hydrolase. Enzyme and Microbial Technology, 37(2), 266-271. View Source
- [2] Yadav, G. D., & Devi, K. M. (2004). Enzyme-catalysed optical resolution of mandelic acid via RS(∓)-methyl mandelate in non-aqueous media. Biochemical Engineering Journal, 19(1), 101-107. View Source
